2,3-Dichloro-1,1,1,3-tetrafluorobutane

Description

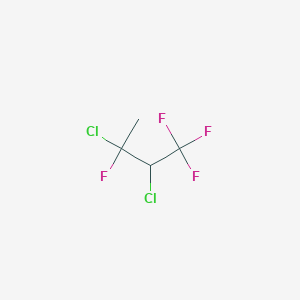

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-1,1,1,3-tetrafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2F4/c1-3(6,7)2(5)4(8,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTBVWMRVVAYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609187 | |

| Record name | 2,3-Dichloro-1,1,1,3-tetrafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437712-31-7 | |

| Record name | 2,3-Dichloro-1,1,1,3-tetrafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Systematics of 2,3 Dichloro 1,1,1,3 Tetrafluorobutane

Elucidation of Chiral Centers and Stereoisomeric Configurations

The carbon backbone of 2,3-dichloro-1,1,1,3-tetrafluorobutane contains two chiral centers, which are carbon atoms bonded to four different substituent groups. Specifically, these are the carbon atoms at the C2 and C3 positions. The substituents on C2 are a trifluoromethyl group (-CF3), a chlorine atom (-Cl), a hydrogen atom (-H), and the dichlorofluoromethyl group at C3. Similarly, the C3 carbon is attached to a chlorine atom (-Cl), a fluorine atom (-F), the trifluoromethyl group at C2, and a methyl group (-CH3). The presence of two distinct chiral centers means that the maximum number of possible stereoisomers is 2^n, where n is the number of chiral centers. For this compound, the theoretical maximum is 2^2 = 4 stereoisomers.

The absolute configuration of each chiral center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org This system assigns priorities to the four substituents attached to a chiral center based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence from the highest to the third-highest priority group is clockwise, the configuration is designated as 'R' (from the Latin rectus, meaning right). If the sequence is counter-clockwise, it is designated as 'S' (from the Latin sinister, meaning left). libretexts.org

For this compound, the assignment of priorities for the substituents on C2 and C3 would be determined by the atomic numbers of the atoms directly attached to the chiral center.

Table 1: CIP Priority Assignment for Chiral Centers in this compound

| Chiral Center | Substituent | Priority |

| C2 | -Cl | 1 |

| -CF3 | 2 | |

| -C(Cl)(F)CH3 | 3 | |

| -H | 4 | |

| C3 | -Cl | 1 |

| -F | 2 | |

| -C(Cl)(CF3)H | 3 | |

| -CH3 | 4 |

Based on these priorities, the four possible stereoisomers would have the following configurations: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

Characterization of Enantiomeric and Diastereomeric Forms

The four potential stereoisomers of this compound can be classified based on their relationship to one another as either enantiomers or diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the case of this compound, the (2R, 3R) and (2S, 3S) isomers would constitute one enantiomeric pair. The other enantiomeric pair would be the (2R, 3S) and (2S, 3R) isomers. Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Their distinguishing characteristic is their equal but opposite rotation of plane-polarized light.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org For this compound, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers. Similarly, the (2S, 3S) isomer is also a diastereomer of the (2R, 3S) and (2S, 3R) isomers. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by techniques such as fractional distillation or chromatography.

Table 2: Stereoisomeric Relationships of this compound

| Stereoisomer | Relationship to (2R, 3R) | Relationship to (2S, 3S) | Relationship to (2R, 3S) | Relationship to (2S, 3R) |

| (2R, 3R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (2S, 3S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (2R, 3S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (2S, 3R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Investigation of Meso Compounds and Internal Symmetry in Related Structures

A meso compound is an achiral compound that has chiral centers and a plane of symmetry. libretexts.org For a molecule with two chiral centers to be a meso compound, the two chiral centers must have the same four substituents. In the case of this compound, the substituents on C2 and C3 are different. Therefore, it is not possible for this compound to exist as a meso form. The lack of an internal plane of symmetry in any of its stereoisomeric forms means that all four possible stereoisomers are chiral.

This is in contrast to simpler molecules like 2,3-dichlorobutane, which has identical substituents on its two chiral centers (a chlorine atom, a hydrogen atom, a methyl group, and the other chlorobutyl group). tardigrade.inspjainsasaram.co.in This allows for the existence of a meso isomer ((2R, 3S)-2,3-dichlorobutane) which is superimposable on its mirror image.

Conformational Analysis and Energetics of Stereoisomers

Conformational analysis of the stereoisomers of this compound would involve examining the different spatial arrangements of the atoms that result from rotation about the C2-C3 single bond. These different arrangements are known as conformers or rotamers. The stability of these conformers is influenced by steric hindrance and electrostatic interactions between the substituent groups.

For example, Newman projections can be used to visualize the conformers. The staggered conformations, where the substituents on the front carbon are positioned between the substituents on the back carbon, are generally lower in energy and therefore more stable than the eclipsed conformations. Within the staggered conformations, the anti-conformation, where the largest groups on the two carbons are 180° apart, is typically the most stable. Gauche conformations, where the largest groups are 60° apart, are generally less stable due to steric strain.

Advanced Synthetic Methodologies for 2,3 Dichloro 1,1,1,3 Tetrafluorobutane

Strategies for Selective Carbon-Halogen Bond Formationresearchgate.net

The formation of specific carbon-halogen (C-X) bonds is a cornerstone of organofluorine chemistry and is essential for the synthesis of compounds like 2,3-dichloro-1,1,1,3-tetrafluorobutane. researchgate.net The controlled introduction of chlorine and fluorine atoms at specific positions in the molecule requires a nuanced understanding of reaction mechanisms and the use of specialized reagents.

Direct halogenation is a fundamental process for creating carbon-halogen bonds. In the context of synthesizing this compound, this would involve the direct reaction of a precursor molecule with a halogenating agent. While conceptually straightforward, achieving the desired regioselectivity (the specific placement of the halogens) can be challenging.

To overcome the challenges of selectivity in direct halogenation, photo-initiated and catalyzed techniques are often employed. Visible-light-driven reactions, in particular, have emerged as powerful tools in organic synthesis. mdpi.com These methods can offer improved reaction efficiency and milder reaction conditions. mdpi.com For instance, photoredox catalysis can be used for the vicinal dichlorination of alkenes, a reaction type that could be relevant to the synthesis of the target compound. mdpi.com

A general mechanism for such a process involves the activation of a photocatalyst by visible light, which then interacts with a halogen source to generate halogen radicals. mdpi.com These radicals can then add to an unsaturated precursor, leading to the formation of the desired di-halogenated product. The choice of photocatalyst, halogen source, and solvent can significantly influence the outcome of the reaction.

Table 1: Examples of Catalyzed Halogenation Reactions

| Reaction Type | Catalyst/Conditions | Substrate Scope | Typical Yields |

| Vicinal Dichlorination of Alkenes | CuCl₂, hydrochloric acid, white LED | Phenolic esters with various functional groups | 50-71% |

| Synthesis of α-bromoketones from Olefins | Ru(bpy)₃Cl₂, PhI(OAc)₂, blue LED | Styrene derivatives | Good |

| Halogenation of Quinoline | Alizarin red S, FeCl₃, K₂S₂O₈, CFL | Quinolines | Not specified |

Halogen exchange, also known as the Finkelstein reaction or Swarts fluorination, is a crucial technique for introducing fluorine atoms into a molecule. cas.cn This process typically involves the reaction of an alkyl chloride or bromide with a fluoride (B91410) salt to produce the corresponding alkyl fluoride. cas.cn In the synthesis of this compound, a precursor already containing chlorine atoms could undergo selective fluorination.

Various fluorinating agents are available, each with its own reactivity and substrate scope. These range from nucleophilic fluoride sources like potassium fluoride to more complex reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. organic-chemistry.orgcas.cn The choice of reagent is critical for achieving the desired degree of fluorination without unwanted side reactions. For instance, Lewis acidic aluminum chlorofluoride (ACF) has been shown to catalyze fluorine-chlorine exchange reactions in fluoromethanes and fluoroolefins under mild conditions. d-nb.info

The synthesis can also proceed through the addition of halogens or hydrogen halides to an unsaturated fluorinated precursor, such as a fluorinated butene or butadiene. This approach allows for the simultaneous introduction of multiple halogen atoms in a single step. The regioselectivity of the addition is governed by the electronic properties of the double bond and the nature of the attacking reagent.

For example, the reaction of an alkene with a reagent that can deliver both a halogen and another functional group can be a powerful synthetic tool. Photoredox catalysis has been utilized for the 1,2-carbohalofunctionalization of C-C multiple bonds. researchgate.net

Direct Halogenation Reactions (Chlorination, Bromination)

Precursor Design and Chemical Pathways for Synthesisresearchgate.netd-nb.infonih.gov

The successful synthesis of this compound is highly dependent on the design of suitable precursors and the selection of an efficient synthetic pathway. The precursor must contain the correct carbon skeleton and functional groups that can be readily converted to the desired chloro- and fluoro- substituents.

Fluorinated alcohols and diols are versatile and valuable building blocks in the synthesis of more complex fluorinated molecules. nih.govnih.gov These intermediates can be prepared through various methods, including the opening of epoxides with a fluoride source. nih.gov The hydroxyl groups in these compounds can then be converted into other functional groups, including halogens.

For example, a fluorinated butanediol (B1596017) could serve as a precursor to this compound. The hydroxyl groups could be replaced with chlorine atoms through reaction with a chlorinating agent. The synthesis of diastereomers of 2,3-difluorobutan-1,4-diol has been achieved using an epoxide opening strategy, followed by deoxyfluorination. researchgate.netnih.gov

Table 2: Synthesis of Fluorinated Diols as Precursors

| Starting Material | Key Reaction Steps | Product | Reference |

| (Z)-but-2-enediol | Epoxidation, Epoxide opening with fluoride, Deoxyfluorination | meso-2,3-difluoro-1,4-butanediol | nih.gov |

| cis-but-2-ene-1,4-diol | Epoxide opening, Deoxyfluorination | anti-2,3-difluorobutan-1,4-diol | nih.gov |

The conversion of the hydroxyl groups in these diols to chlorine atoms would be the final step in the synthesis. This transformation can be achieved using a variety of reagents, such as thionyl chloride or phosphorus pentachloride. The stereochemistry of the starting diol will influence the stereochemistry of the final product.

Derivatization of Halogenated Alkenes and Alkynes

The synthesis of this compound can be conceptually approached through the derivatization of suitable halogenated butene or butyne precursors. A plausible route involves the addition of chlorine or hydrogen chloride across a double or triple bond in a fluorinated C4 backbone.

One potential precursor is 3,3,4,4-tetrafluorobut-1-ene. The addition of chlorine (Cl₂) to this alkene would be expected to proceed via an electrophilic addition mechanism. The reaction would likely yield a mixture of products, including the desired this compound, although regioselectivity would be a key challenge to control.

Alternatively, a more direct precursor could be 1,1,1,3-tetrafluorobut-2-ene. The addition of chlorine to this symmetrically substituted alkene would directly yield this compound. The reaction mechanism involves the formation of a cyclic chloronium ion intermediate, followed by nucleophilic attack by a chloride ion.

Another hypothetical pathway could start from a fluorinated alkyne, such as 1,1,1,3-tetrafluorobut-2-yne. The addition of two equivalents of hydrogen chloride (HCl) across the triple bond would, in principle, lead to the formation of this compound. This reaction would likely proceed in a stepwise manner, with the formation of a chloro-tetrafluorobutene intermediate.

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in directing the regioselectivity and enhancing the efficiency of halogenation and hydrohalogenation reactions. For the synthesis of this compound from unsaturated precursors, various catalytic systems can be considered.

Lewis acids are commonly employed as catalysts for electrophilic addition reactions to alkenes and alkynes. beilstein-journals.org In the context of adding chlorine or hydrogen chloride to a fluorinated butene, a Lewis acid could polarize the halogen-halogen or hydrogen-halogen bond, increasing its electrophilicity and facilitating the attack by the electron-rich double bond. The choice of Lewis acid can influence the reaction rate and potentially the stereoselectivity of the product.

The table below outlines potential catalysts for the synthesis of this compound from a hypothetical fluorinated butene precursor.

| Catalyst Type | Specific Examples | Potential Role in Synthesis |

| Lewis Acids | AlCl₃, FeCl₃, SbCl₅, BF₃ | Activation of the electrophile (Cl₂ or HCl) and stabilization of carbocation intermediates. |

| Solid Acid Catalysts | Zeolites, Montmorillonite | Heterogeneous catalysis, potentially offering easier separation and catalyst recycling. |

| Metal Halides | CuCl₂, ZnCl₂ | Can act as Lewis acids and may also participate in radical pathways under certain conditions. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that would require systematic investigation include temperature, pressure, solvent, catalyst loading, and the stoichiometry of the reactants.

The reaction temperature can significantly impact both the reaction rate and the selectivity towards the desired product. Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired byproducts through side reactions such as elimination or rearrangement. Conversely, lower temperatures may favor higher selectivity but could result in impractically slow reaction times.

The choice of solvent is also crucial. A solvent that can solubilize both the reactants and the catalyst is essential. For electrophilic additions, polar aprotic solvents are often preferred as they can help to stabilize charged intermediates without interfering with the reaction.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound from 1,1,1,3-tetrafluorobut-2-ene and chlorine, catalyzed by a Lewis acid.

| Parameter | Range Investigated | Optimal Condition (Hypothetical) | Rationale for Optimization |

| Temperature (°C) | 0 - 100 | 25 | Balances reaction rate with minimizing side reactions. |

| Pressure (atm) | 1 - 10 | 1 | Gaseous reactants can be bubbled through the solution at atmospheric pressure. |

| Catalyst Loading (mol%) | 1 - 10 | 5 | Sufficient to achieve a reasonable reaction rate without excessive cost or difficult removal. |

| Solvent | Dichloromethane, Chloroform, Carbon tetrachloride | Dichloromethane | Provides good solubility for reactants and stabilizes intermediates. |

| Reactant Ratio (Cl₂:Alkene) | 1:1 - 2:1 | 1.1:1 | A slight excess of the halogenating agent ensures complete conversion of the alkene. |

Systematic variation of these parameters, potentially employing Design of Experiments (DoE) methodologies, would be necessary to identify the true optimal conditions for the synthesis of this compound, leading to the highest possible yield and purity.

Reactivity and Mechanistic Studies of 2,3 Dichloro 1,1,1,3 Tetrafluorobutane

Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate. In the case of 2,3-Dichloro-1,1,1,3-tetrafluorobutane, this can involve the removal of either hydrogen chloride (dehydrochlorination) or hydrogen fluoride (B91410) (dehydrofluorination).

Dehydrochlorination is a primary reaction pathway for many chlorinated compounds. The selectivity of this reaction, meaning the preference for the formation of one isomer over another, is influenced by various factors including the catalyst and reaction conditions.

Metal fluorides have been shown to be effective catalysts for dehydrohalogenation reactions. While specific studies on this compound are limited, research on analogous compounds provides insight into potential catalytic behaviors. For instance, in the gas-phase dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane, alkali metal fluoride modified MgO catalysts demonstrated high selectivity towards dehydrochlorination over dehydrofluorination. researchgate.net Catalysts such as KF and CsF supported on MgO inhibited the dehydrofluorination process, leading to a high yield of the desired dehydrochlorinated product. researchgate.net This suggests that similar catalytic systems could be employed for the selective dehydrochlorination of this compound. The surface acidity of the catalyst plays a crucial role, with decreased acidity generally favoring dehydrochlorination. researchgate.net

In a study on the dehydrochlorination of 1,1,2-trichloroethane (B165190) (1,1,2-TCE), catalysts such as activated alumina (B75360) loaded with cesium chloride (Cs/Al2O3) and barium chloride (Ba/Al2O3) were investigated. nih.gov The results indicated that the choice of catalyst influences the product distribution. For example, the use of 0.6 Cs/Al2O3 as a catalyst resulted in a higher production of chloroacetylene at 533 K, while 0.6 Ba/Al2O3 favored the formation of vinyl chloride under the same conditions. nih.gov These findings highlight the tunability of product selectivity through catalyst selection.

Table 1: Product Selectivity in the Dehydrochlorination of 1,1,2-TCE at 533 K nih.gov

| Catalyst | DCE Selectivity (%) | Vinyl Chloride Selectivity (%) | Chloroacetylene Selectivity (%) |

|---|---|---|---|

| 0.6 Cs/Al2O3 | 92.09 | 3.29 | 4.62 |

| 0.6 Ba/Al2O3 | 91.77 | 6.54 | 1.69 |

Dehydrohalogenation reactions typically proceed through either a unimolecular (E1) or bimolecular (E2) elimination mechanism. youtube.com

The E2 mechanism is a one-step process where a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. youtube.commasterorganicchemistry.com This mechanism is favored by strong bases. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the base. youtube.com For the E2 reaction to occur, a specific stereochemical arrangement, known as anti-periplanar, is often required, where the abstracted proton and the leaving group are on opposite sides of the C-C bond. youtube.com

The E1 mechanism , in contrast, is a two-step process. youtube.comncert.nic.in The first step, which is the rate-determining step, involves the departure of the leaving group to form a carbocation intermediate. ncert.nic.in In the second step, a weak base abstracts a proton from an adjacent carbon to form the double bond. ncert.nic.in The rate of the E1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com This mechanism is favored for tertiary alkyl halides and in the presence of polar protic solvents which can stabilize the carbocation intermediate. ncert.nic.in

For polychlorinated alkanes like this compound, the choice between E1 and E2 pathways would depend on the reaction conditions, such as the strength of the base and the solvent polarity. libretexts.org The presence of multiple halogen atoms can influence the acidity of adjacent protons and the stability of potential carbocation intermediates, thereby affecting the reaction pathway and product distribution.

Dehydrofluorination, the removal of a molecule of hydrogen fluoride, is another possible dehydrohalogenation pathway for this compound. Generally, C-F bonds are stronger than C-Cl bonds, making dehydrofluorination more challenging to achieve than dehydrochlorination. However, under certain conditions, particularly with strong bases or specific catalysts, dehydrofluorination can occur.

In studies of polychlorofluoroalkanes, it has been observed that the presence of chlorine atoms can influence the reactivity of adjacent fluorine atoms. The reaction conditions, such as temperature and the nature of the base or catalyst, are critical in determining whether dehydrofluorination will occur and which products will be formed. For instance, in the dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane, certain catalysts like Zr and Al modified MgO were found to promote the formation of the dehydrofluorination product, 2-chloro-3,3,3-trifluoropropene. researchgate.net

Dehydrochlorination Pathways and Selectivity

Halogenation and Interconversion Reactions

Halogenation involves the addition of one or more halogens to a compound. byjus.com For a saturated compound like this compound, further halogenation would likely proceed via a free-radical mechanism, requiring conditions such as UV light or high temperatures. byjus.com This could lead to the substitution of the remaining hydrogen atoms with halogen atoms, resulting in a mixture of more highly halogenated butanes. The reactivity of halogens decreases in the order F₂ > Cl₂ > Br₂ > I₂. libretexts.org

Interconversion reactions, such as halogen exchange, are also possible. For example, the Finkelstein reaction involves the treatment of an alkyl chloride or bromide with sodium iodide in acetone (B3395972) to produce an alkyl iodide. ncert.nic.in A similar exchange, the Swarts reaction, can be used to replace chlorine or bromine with fluorine using metal fluorides like AgF, Hg₂F₂, CoF₂, or SbF₃. ncert.nic.in

Nucleophilic and Electrophilic Substitution Investigations

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, attacks a carbon atom with a partial positive charge and replaces a leaving group. ncert.nic.in In this compound, the carbon atoms bonded to the electronegative chlorine and fluorine atoms are electrophilic and thus susceptible to nucleophilic attack. The chlorine atoms are generally better leaving groups than the fluorine atoms. Nucleophilic substitution reactions on such highly halogenated alkanes can be complex due to the presence of multiple potential reaction sites and the electronic effects of the halogen substituents.

Electrophilic substitution reactions are more characteristic of aromatic compounds but can occur in alkanes under specific conditions, often involving strong acids or superacids. byjus.com For a saturated, highly halogenated alkane like this compound, electrophilic attack is generally difficult due to the electron-withdrawing nature of the halogen atoms, which deactivates the molecule towards electrophiles. youtube.comwikipedia.org Therefore, electrophilic substitution is not a typical reaction pathway for this compound under normal conditions.

Thermal and Photochemical Reactivity Profiles

Extensive searches for specific experimental or theoretical studies on the thermal and photochemical reactivity of this compound did not yield detailed research findings, such as reaction products, decomposition pathways, or quantitative data suitable for inclusion in data tables. General principles of halogenated alkane chemistry suggest that the reactivity of this compound would be dictated by the relative strengths of its various chemical bonds.

In the absence of specific data for this compound, a general overview of the expected thermal and photochemical behavior of similar chlorofluoroalkanes is provided.

Thermal Reactivity:

The thermal stability of halogenated alkanes is primarily dependent on the bond dissociation energies of the carbon-halogen and carbon-carbon bonds within the molecule. The C-F bond is significantly stronger than the C-Cl bond, and both are generally stronger than C-C and C-H bonds. Consequently, thermal decomposition is most likely to be initiated by the cleavage of the weakest bond in the molecule. For this compound, this would likely be a C-Cl or a C-C bond.

At elevated temperatures, pyrolysis would likely proceed through a free-radical chain mechanism. Initial bond scission would generate a primary radical pair. These highly reactive radicals would then participate in a series of propagation steps, including hydrogen or halogen abstraction and beta-scission, leading to the formation of a variety of smaller, and potentially unsaturated, molecules. The expected products from the thermal decomposition of a compound like this compound could include smaller olefins, hydrogen chloride (HCl), hydrogen fluoride (HF), and various other halogenated hydrocarbons. The specific product distribution would be highly dependent on conditions such as temperature, pressure, and the presence of any catalysts.

Photochemical Reactivity:

The photochemical reactivity of halogenated alkanes is initiated by the absorption of ultraviolet (UV) radiation. The energy from the UV photons can lead to the homolytic cleavage of a carbon-halogen bond, again forming a radical pair. The bond that is cleaved is typically the one with the lowest bond dissociation energy that can be broken by the absorbed photon. Given the relative strengths of the C-F and C-Cl bonds, it is expected that the photolysis of this compound would be initiated by the cleavage of a C-Cl bond.

Once initiated, the reaction would proceed via a free-radical chain mechanism similar to that described for thermal decomposition. The generated chlorine radical is a key reactive intermediate that can abstract a hydrogen atom from another molecule of the parent compound, propagating the chain reaction. The subsequent alkyl radical can then undergo further reactions, such as elimination or reaction with other radical species. The end products of photolysis would be expected to be a complex mixture of smaller halogenated and non-halogenated hydrocarbons, as well as inorganic products like HCl. The quantum yield of the photolysis would depend on the wavelength of the incident light and the specific molecular structure of the compound.

Due to the lack of specific experimental data in the public domain, the following tables are presented as illustrative examples of the type of data that would be relevant to this section, based on general knowledge of halogenated alkane reactivity.

Table 1: Hypothetical Thermal Decomposition Products of this compound

This table is for illustrative purposes only, as specific experimental data is unavailable.

| Potential Product | Chemical Formula |

| Hydrogen Chloride | HCl |

| Hydrogen Fluoride | HF |

| 1,1,1-Trifluoro-2-chloro-2-butene | C₄H₂ClF₃ |

| 3,3,3-Trifluoro-1-propyne | C₃HF₃ |

| Various smaller chlorofluoroalkanes and alkenes | - |

Table 2: Estimated Bond Dissociation Energies in Related Molecules (Illustrative)

These are representative values and not specific to this compound.

| Bond | Typical Dissociation Energy (kJ/mol) |

| C-C | 330 - 380 |

| C-H (primary) | ~ 420 |

| C-Cl | 320 - 380 |

| C-F | 450 - 500 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,3-dichloro-1,1,1,3-tetrafluorobutane, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional methods, would be employed to map out its detailed connectivity.

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing the number of distinct proton environments. The molecule contains a methyl group (-CH₃) and a single methine proton (-CH-).

The -CH- proton , being adjacent to a stereocenter and coupled to both the methyl protons and a fluorine atom, would likely appear as a complex multiplet. Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent chlorine and fluorine atoms.

The -CH₃ protons would appear as a doublet of doublets, or a more complex multiplet, due to coupling with the vicinal -CH- proton and potentially a longer-range coupling to the fluorine atom on the adjacent carbon.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH- | 4.5 - 5.5 | Multiplet |

| -CH₃ | 1.8 - 2.5 | Doublet of Doublets |

Given fluorine's 100% natural abundance and high sensitivity, ¹⁹F NMR is a particularly powerful tool for analyzing fluorinated compounds. wikipedia.org The spectrum provides information on the different fluorine environments within the molecule. This compound has two distinct fluorine environments: a -CF₃ group and a single -CF- group.

The -CF₃ group would likely appear as a doublet in the ¹⁹F NMR spectrum due to coupling with the vicinal -CH- proton. The chemical shift for trifluoromethyl groups typically falls in the range of -50 to -70 ppm relative to a CFCl₃ standard. wikipedia.org

The -CF- group would exhibit a more complex signal, appearing as a quartet of doublets (or a multiplet) due to coupling with the three protons of the methyl group and the single methine proton.

Predicted ¹⁹F NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CF₃ | -60 to -75 | Doublet |

| -CF- | -120 to -150 | Multiplet |

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides information about their chemical environment. libretexts.org Due to the presence of electronegative halogens, the carbon signals in this compound would be shifted downfield. libretexts.org Furthermore, the signals for carbons bonded to fluorine will exhibit splitting due to C-F coupling. researchgate.net

C-1 (-CF₃): This carbon would appear as a quartet due to coupling with the three attached fluorine atoms.

C-2 (-CHCl-): This signal would be a doublet due to coupling with the single fluorine on C-3.

C-3 (-CFCl-): This carbon's signal would be a doublet due to coupling with its attached fluorine.

C-4 (-CH₃): This signal would likely be a singlet, though long-range C-F coupling could introduce further complexity.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning these signals and confirming the connectivity of the carbon skeleton and the positions of the hydrogen and fluorine atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (-CF₃) | 120 - 130 | Quartet |

| C-2 (-CHCl-) | 60 - 75 | Doublet |

| C-3 (-CFCl-) | 90 - 110 | Doublet |

| C-4 (-CH₃) | 20 - 35 | Singlet/Multiplet |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. wikipedia.org For this compound, electron impact (EI) ionization would likely be used.

The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of this peak, which would show contributions from the two chlorine isotopes (³⁵Cl and ³⁷Cl), resulting in a characteristic M⁺, M+2, and M+4 pattern.

Common fragmentation pathways for halogenated alkanes include the loss of halogen atoms or halogenated alkyl groups. nih.gov Predicted fragmentation for this molecule would involve:

Loss of a chlorine radical (Cl•) to form a [M-Cl]⁺ ion.

Loss of a fluorine radical (F•) to form a [M-F]⁺ ion.

Alpha-cleavage, such as the loss of a trifluoromethyl radical (•CF₃) to give a [M-CF₃]⁺ fragment.

Loss of HCl or HF through rearrangement processes.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

|---|---|

| 198/200/202 | [C₄H₄Cl₂F₄]⁺ (Molecular Ion) |

| 163/165 | [C₄H₄ClF₄]⁺ |

| 129/131 | [C₃H₄Cl₂F]⁺ |

| 69 | [CF₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" of the compound and are particularly useful for identifying functional groups.

C-F Stretching: Strong absorption bands in the IR spectrum between 1000 and 1400 cm⁻¹ are characteristic of carbon-fluorine stretching vibrations. The multiple fluorine atoms in this compound would likely result in a series of intense, complex bands in this region.

C-Cl Stretching: Carbon-chlorine stretching vibrations typically appear in the 600-800 cm⁻¹ region of the IR spectrum.

C-H Stretching and Bending: C-H stretching vibrations from the methyl and methine groups would be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations would appear at lower frequencies.

Raman spectroscopy would be useful for observing vibrations that are weak or inactive in the IR spectrum. libretexts.org For instance, certain symmetric C-F or C-Cl stretching modes might be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch | 2850 - 3000 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR (strong), Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This technique would provide unambiguous data on bond lengths, bond angles, and the conformation of this compound.

To perform this analysis, a suitable single crystal of the compound must first be grown. nih.gov The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. wikipedia.org From this map, the positions of all atoms (except possibly hydrogen) can be determined with high precision. This would definitively establish the relative stereochemistry of the two chiral centers (C-2 and C-3). While this technique would provide the ultimate structural proof, no publicly available crystal structure for this compound has been reported.

Chromatographic Methods for Purity Assessment and Isomer Separation

The analysis of halogenated hydrocarbons such as this compound relies heavily on chromatographic techniques, particularly gas chromatography (GC), for the assessment of purity and the separation of isomers. While specific research detailing the chromatographic analysis of this compound is not extensively available in public literature, the established methods for analogous hydrochlorofluorocarbons (HCFCs) and halogenated butanes provide a robust framework for its characterization.

Purity Assessment by Gas Chromatography

Gas chromatography is the principal method for determining the purity of volatile and semi-volatile halogenated alkanes. For compounds like this compound, a high-resolution capillary GC system is typically employed. The choice of the stationary phase is critical for achieving the necessary separation of the main compound from any impurities, which may include starting materials, by-products of synthesis, or degradation products.

A subambient programmed temperature capillary gas chromatographic method is often developed to monitor the purity of HCFCs. oup.com Impurities can be identified using molecular spectroscopy techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), and then quantified using GC with a suitable detector. oup.com Flame Ionization Detectors (FID) and Thermal Conductivity Detectors (TCD) are commonly used for this purpose. oup.com For halogenated compounds, an Electron Capture Detector (ECD) offers high sensitivity. The analytical process involves careful calibration with standards of known purity to ensure accurate quantification of the target compound and any identified impurities. epa.gov

Isomer Separation

The structure of this compound features two chiral centers (at carbons 2 and 3), which means it can exist as multiple stereoisomers (enantiomers and diastereomers). The separation of these isomers is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment.

Capillary gas chromatography is a powerful tool for the separation of stereoisomers of halogenated hydrocarbons. The separation of isomers of halogenated butanes can be influenced by the specific stationary phase used in the GC column. Specialized chiral stationary phases are often required to resolve enantiomers. These phases create a chiral environment within the column, leading to differential interactions with the enantiomers and thus enabling their separation.

While specific column and method parameters for this compound are not documented in readily available literature, typical conditions for separating halogenated butane (B89635) isomers would involve a long capillary column with a specialized stationary phase and precise temperature programming.

Below is a hypothetical data table illustrating the type of results that would be obtained from a successful chromatographic separation of isomers of this compound.

Hypothetical Chromatographic Data for Isomer Separation

| Parameter | Value |

|---|---|

| Column | Chirasil-Dex CB (or similar chiral phase) |

| Column Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 200 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 150 °C at 2 °C/min |

| Detector | ECD |

| Detector Temperature | 250 °C |

Expected Elution Profile

| Peak No. | Isomer | Retention Time (min) |

|---|---|---|

| 1 | Isomer 1 (e.g., 2R, 3R) | 35.2 |

| 2 | Isomer 2 (e.g., 2S, 3S) | 36.1 |

Note: This data is illustrative and not based on published experimental results for this specific compound.

The successful separation and quantification of isomers are crucial for understanding the compound's properties and for ensuring consistency in its applications. The development of such chromatographic methods is a key step in the chemical analysis and quality control of this compound.

Computational and Theoretical Investigations of 2,3 Dichloro 1,1,1,3 Tetrafluorobutane

Reaction Pathway Analysis and Transition State Characterization

Theoretical methods are invaluable for exploring the chemical reactivity of 2,3-dichloro-1,1,1,3-tetrafluorobutane. By mapping out potential reaction pathways, such as its decomposition or reaction with atmospheric radicals (e.g., hydroxyl radical, •OH), computational chemists can predict reaction mechanisms and rates.

This analysis involves locating transition states, which are the high-energy structures that connect reactants to products. The geometry of a transition state is characterized by having a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. Calculating the energy difference between the reactants and the transition state yields the activation energy, a critical parameter for determining the reaction rate. For complex molecules like HCFCs, identifying all relevant conformers of the transition state is essential for accurate kinetic predictions.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, aiding in the experimental identification and characterization of this compound. The most common application is the prediction of vibrational spectra (infrared and Raman).

Following a geometry optimization and frequency calculation using a method like DFT, the resulting vibrational modes and their intensities can be used to generate a theoretical infrared spectrum. This simulated spectrum can then be compared with experimental data to confirm the structure and assign specific absorption bands to the stretching and bending motions of the molecule's chemical bonds. For related HCFCs, computational studies have been instrumental in assigning the complex features of their infrared spectra. aip.orgnih.gov

Thermodynamic and Kinetic Stability of Stereoisomers

This compound has two chiral centers (at carbons 2 and 3), which means it can exist as multiple stereoisomers (enantiomers and diastereomers). Computational chemistry is an ideal tool for investigating the relative stabilities of these isomers.

Table 2: Illustrative Analysis of Stereoisomer Stability

| Stereoisomer / Conformer | Computational Method | Calculated Property | Significance |

| (2R, 3R) isomer | DFT (e.g., B3LYP/6-31G(2df,p)) | Relative Energy (kJ/mol) | Determines the thermodynamic preference among different stereoisomers. |

| (2R, 3S) isomer (meso) | DFT (e.g., B3LYP/6-31G(2df,p)) | Relative Energy (kJ/mol) | Comparison of energies indicates which isomer is more stable under equilibrium conditions. |

| Gauche Conformer | DFT or CCSD(T) | Rotational Energy Barrier (kJ/mol) | Quantifies the energy required to rotate around the C-C bond, indicating kinetic stability. |

| Anti Conformer | DFT or CCSD(T) | Rotational Energy Barrier (kJ/mol) | The height of the barrier determines the rate of interconversion between conformers. |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, where the forces between atoms are described by a force field.

For a flexible molecule like this compound, MD simulations are particularly useful for conformational sampling. By simulating the molecule's motion over nanoseconds or longer, a representative ensemble of its accessible conformations can be generated. This is crucial for understanding how the molecule behaves in a real-world environment, such as in a solvent or at a particular temperature and pressure. This approach provides a more complete picture of the molecule's structural landscape than static calculations alone.

Applications in Chemical Synthesis and Advanced Material Precursors

Utilization as a Synthetic Intermediate for Fluorinated Organic Compounds

The presence of reactive chlorine atoms and the robust carbon-fluorine bonds in 2,3-dichloro-1,1,1,3-tetrafluorobutane make it a valuable precursor for a range of fluorinated organic compounds. Through carefully chosen reaction pathways, this molecule can be transformed into various unsaturated and polyhalogenated derivatives.

Precursor to Fluorinated Alkenes, Dienes, and Allenes

Theoretically, this compound can undergo dehydrochlorination reactions to yield fluorinated alkenes. The elimination of one molecule of hydrogen chloride would lead to the formation of a double bond, resulting in a dichlorotetrafluorobutene isomer. Further elimination could potentially produce fluorinated dienes or allenes, which are valuable monomers and intermediates in organic synthesis. However, specific examples and detailed research findings on the dehydrohalogenation of this compound to produce these unsaturated compounds are not extensively documented in publicly available literature. The general principle of dehydrochlorination is a well-established method for creating unsaturation in halogenated alkanes. For instance, 2,3-dichloro-1,3-butadiene (B161454) can be prepared by the dehydrochlorination of 1,2,3,4-tetrachlorobutane. google.com

Building Block for Complex Polyhalogenated Molecules

The reactivity of the chlorine atoms in this compound allows for their substitution with other functional groups, enabling the synthesis of more complex polyhalogenated molecules. These reactions could include nucleophilic substitution or halogen exchange processes. While specific examples involving this compound are scarce, the general utility of polyhalogenated alkanes as precursors in organic synthesis is well-recognized. For example, the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362) can lead to the formation of 1,1-dichloro-1-alkenones, demonstrating the transformation of a trifluoromethyl group in the presence of a Lewis acid to introduce chlorine atoms and a double bond. beilstein-journals.orgd-nb.infonih.gov

Integration into Polymer and Specialty Material Syntheses

Fluorinated polymers, or fluoropolymers, are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net While direct polymerization of this compound is not a common application, its derivatives, such as the aforementioned fluorinated dienes, could serve as monomers for the synthesis of novel fluorinated elastomers and plastics. The incorporation of fluorine into a polymer backbone can significantly enhance its performance characteristics. The synthesis of fluoropolymers often involves the polymerization of fluoroalkenes. 20.210.105 For instance, 2,3-dichloro-1,3-butadiene can be polymerized or copolymerized to create useful materials. google.com Although not directly involving this compound, the synthesis of segmented polyurethanes has been demonstrated using 2,2,3,3-tetrafluoro-1,4-butanediol, a related fluorinated butane (B89635) derivative. sigmaaldrich.com

Catalytic Transformations Involving this compound

Catalytic processes can be employed to selectively transform this compound into valuable chemical products. For example, catalytic dehalogenation or dehydrohalogenation could offer more controlled and efficient routes to the desired unsaturated fluorinated compounds compared to stoichiometric reactions. Research in the broader field of catalysis for C-F and C-Cl bond activation is ongoing, with the aim of developing more sustainable and selective synthetic methods. While specific catalytic transformations of this compound are not widely reported, the principles of catalytic dehydration have been applied to compounds like 1,3-butanediol (B41344) to produce butadiene, showcasing the potential for catalytic routes to dienes from saturated precursors. rsc.org

Environmental Fate and Chemical Degradation Mechanisms

Degradation Mechanisms in Aquatic Environments

In aquatic environments, the primary abiotic degradation process for halogenated alkanes is hydrolysis. This process involves the reaction of the compound with water, leading to the cleavage of a carbon-halogen bond. The rate of hydrolysis is highly dependent on the type of halogen, the structure of the alkyl group, and environmental factors such as pH and temperature.

For 2,3-dichloro-1,1,1,3-tetrafluorobutane, the presence of both chlorine and fluorine atoms influences its susceptibility to hydrolysis. Generally, carbon-chlorine bonds are more readily hydrolyzed than carbon-fluorine bonds. The hydrolysis of this compound would likely involve the replacement of a chlorine atom with a hydroxyl group.

However, specific experimental data on the hydrolysis rate of this compound are not available. For similar short-chain chlorinated alkanes, hydrolysis can be a slow process, with half-lives ranging from days to years. researchgate.net The presence of fluorine atoms on the same and adjacent carbon atoms is expected to increase the stability of the molecule and thus result in a slower hydrolysis rate.

Biodegradation in aquatic environments is another potential removal pathway. Microorganisms may be capable of degrading this compound under certain conditions. However, highly halogenated compounds are often recalcitrant to microbial degradation. The specific microbial pathways and the rates of biodegradation for this compound have not been documented in the available scientific literature.

Interactions with Abiotic Environmental Components (e.g., surfaces, aerosols)

The interaction of this compound with abiotic environmental components such as soil, sediment, and atmospheric aerosols can influence its transport and fate. Due to its expected volatility, a significant portion of this compound released to the environment will partition to the atmosphere. However, some portion may be adsorbed onto soil and sediment particles.

The extent of adsorption is typically described by the organic carbon-water (B12546825) partition coefficient (Koc). While a specific Koc value for this compound is not available, its structure suggests it would have a low to moderate affinity for organic matter in soil and sediment.

In the atmosphere, volatile organic compounds can adsorb onto the surface of aerosols. This partitioning can affect their atmospheric transport and degradation rates. Heterogeneous reactions occurring on the surface of aerosols could potentially provide an additional degradation pathway, although the significance of such processes for this compound is unknown.

Formation and Fate of Chemical Degradation Products

The atmospheric degradation of this compound initiated by hydroxyl radical attack is expected to lead to the formation of a series of intermediate and final degradation products. Following the initial hydrogen abstraction and addition of molecular oxygen, the resulting peroxy radical (RO₂•) can react with nitric oxide (NO) or other peroxy radicals.

These reaction pathways are complex but are anticipated to ultimately yield halogenated aldehydes and carboxylic acids. For example, the degradation could lead to the formation of compounds such as 3-chloro-2,2,4,4-tetrafluorobutanal. Further oxidation of these aldehydes would produce the corresponding carboxylic acids.

Ultimately, the complete degradation of this compound in the atmosphere is expected to result in the formation of carbon dioxide (CO₂), water (H₂O), and the inorganic acids, hydrochloric acid (HCl) and hydrofluoric acid (HF). These inorganic acids are water-soluble and will be removed from the atmosphere through wet and dry deposition.

The degradation products in aquatic environments, primarily from hydrolysis, would include fluorinated and chlorinated alcohols. For instance, the replacement of a chlorine atom with a hydroxyl group would yield a chlorotetrafluorobutanol. The subsequent fate of these initial degradation products would depend on their own chemical and biological reactivity.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The chemical industry's growing emphasis on environmental stewardship necessitates the development of greener and more sustainable methods for synthesizing fluorinated compounds like 2,3-Dichloro-1,1,1,3-tetrafluorobutane. chemistryjournals.net Future research will likely pivot from traditional synthesis methods, which may rely on harsh reagents and generate substantial waste, towards more ecologically benign alternatives. chemistryjournals.net

Key areas of investigation in the realm of green synthesis for this compound could include:

Catalytic Approaches: The exploration of novel catalytic systems that can facilitate the selective introduction of fluorine and chlorine atoms with high atom economy is a promising avenue. This includes the development of catalysts that can operate under milder reaction conditions, thereby reducing energy consumption.

Alternative Solvents: Moving away from conventional volatile organic solvents towards greener alternatives such as water, ionic liquids, or supercritical fluids could significantly reduce the environmental footprint of the synthesis process. chemistryjournals.net

Renewable Feedstocks: A long-term goal in sustainable chemistry is the utilization of renewable starting materials. Research into pathways that could produce this compound or its precursors from bio-based resources would be a significant breakthrough.

Flow Chemistry: The application of continuous flow technologies can offer enhanced safety, better heat and mass transfer, and the potential for process intensification, leading to more efficient and sustainable production.

| Green Synthesis Strategy | Potential Benefits for this compound Synthesis |

| Novel Catalysis | Increased selectivity, higher yields, reduced energy consumption. |

| Alternative Solvents | Minimized use of hazardous substances, easier product separation. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. |

| Flow Chemistry | Enhanced safety, improved process control, potential for automation. |

In-depth Mechanistic Understanding of Complex Reactions

A thorough comprehension of the reaction mechanisms involving this compound is paramount for controlling its reactivity and designing new transformations. The presence of both chlorine and fluorine atoms on the butane (B89635) backbone gives rise to complex electronic and steric effects that warrant detailed investigation.

Future mechanistic studies could focus on:

Reaction Intermediates: Identifying and characterizing transient species, such as radicals or carbocations, that may be formed during reactions. This can be achieved through a combination of spectroscopic techniques and computational modeling.

Kinetic and Thermodynamic Profiling: Detailed kinetic studies can elucidate the factors that govern the rates of different reaction pathways, while thermodynamic calculations can provide insights into the relative stabilities of reactants, intermediates, and products.

Stereoselectivity and Regioselectivity: Understanding the factors that control the stereochemical and regiochemical outcomes of reactions is crucial for the synthesis of specific isomers of derivatives of this compound.

Expansion of Applications in Novel Chemical Transformations

The unique structural features of this compound make it a potentially valuable building block in organic synthesis. Future research is expected to unlock new applications for this compound in a variety of chemical transformations.

Emerging areas of application may include:

Precursor for Novel Fluorinated Molecules: This compound can serve as a starting material for the synthesis of more complex fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The selective replacement of its chlorine atoms can lead to a diverse range of derivatives.

Role in Catalysis: Investigating the potential of this compound or its derivatives to act as ligands or components of catalytic systems could open up new avenues in catalysis.

Development of Advanced Materials: The incorporation of the tetrafluorobutane moiety into polymers or other materials could impart unique properties such as enhanced thermal stability, chemical resistance, and specific surface characteristics. numberanalytics.com Fluorinated polymers often exhibit high thermal stability and low dielectric constants, making them suitable for electronics and aerospace applications. numberanalytics.com

| Potential Application Area | Specific Research Focus |

| Fine Chemical Synthesis | Use as a building block for agrochemicals and pharmaceuticals. |

| Polymer Chemistry | Incorporation into fluoropolymers for specialty coatings and membranes. |

| Catalysis | Development of new ligands and catalysts for organic reactions. |

Interdisciplinary Studies at the Interface of Organic, Fluorine, and Computational Chemistry

The future of research on this compound will increasingly lie at the intersection of different scientific disciplines. A synergistic approach combining synthetic organic chemistry, fluorine chemistry, and computational chemistry will be essential for accelerating progress.

Computational Modeling: Quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can aid in the prediction of reaction outcomes and the design of new experiments.

Fluorine-Specific Interactions: A deeper understanding of non-covalent interactions involving fluorine, such as halogen bonding and fluorine-specific hydrogen bonds, can inform the design of supramolecular assemblies and functional materials.

Synergy between Experiment and Theory: A close collaboration between experimental and computational chemists will be crucial. Theoretical predictions can guide experimental work, while experimental results can validate and refine computational models, creating a powerful feedback loop for discovery.

The continued exploration of this compound, guided by the principles of green chemistry and fostered by interdisciplinary collaboration, holds the promise of significant advancements in both fundamental and applied chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.